molecular formula C15H21NO3 B14205356 Methyl 5-hydroxy-2-(2-phenylethyl)piperidine-1-carboxylate CAS No. 828700-53-4

Methyl 5-hydroxy-2-(2-phenylethyl)piperidine-1-carboxylate

Cat. No.: B14205356
CAS No.: 828700-53-4
M. Wt: 263.33 g/mol
InChI Key: QZFZVWXTIFBJEH-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-2-(2-phenylethyl)piperidine-1-carboxylate is a compound belonging to the piperidine family, which is a class of heterocyclic amines. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products. This compound is characterized by a piperidine ring substituted with a hydroxy group, a phenylethyl group, and a methyl ester group.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxy-2-(2-phenylethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Methyl 5-hydroxy-2-(2-phenylethyl)piperidine-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known drugs.

    Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-hydroxy-2-(2-phenylethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, piperidine derivatives are known to interact with neurotransmitter receptors, affecting signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-hydroxy-2-(2-phenylethyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxy, phenylethyl, and ester groups allows for diverse chemical reactivity and potential biological activities not seen in simpler piperidine derivatives .

Properties

CAS No.

828700-53-4

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

methyl 5-hydroxy-2-(2-phenylethyl)piperidine-1-carboxylate

InChI

InChI=1S/C15H21NO3/c1-19-15(18)16-11-14(17)10-9-13(16)8-7-12-5-3-2-4-6-12/h2-6,13-14,17H,7-11H2,1H3

InChI Key

QZFZVWXTIFBJEH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CC(CCC1CCC2=CC=CC=C2)O

Origin of Product

United States

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